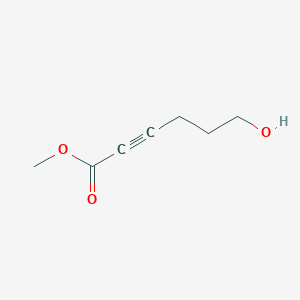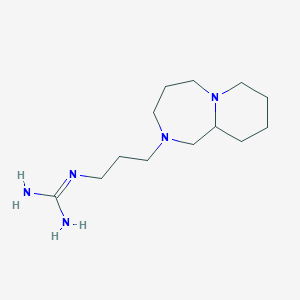
5-(2-吡啶基)-2-噻吩甲酰氯
描述
Synthesis Analysis
The synthesis of related conjugated polymers, such as poly[2-ethynyl-N-(2-thiophenecarbonyl)pyridinium chloride], has been achieved through the activated polymerization of 2-ethynylpyridine using 2-thiophene-carbonyl chloride. This process proceeds without the need for additional initiators or catalysts, resulting in high yields. Such methodologies underscore the utility of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride as a building block in polymer chemistry (Gal et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds containing the thiophene and pyridine moieties reveals the significance of these units in dictating the overall geometry and electronic properties of the molecules. For instance, the X-ray structure analysis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile illustrates how these rings influence molecular conformation and intermolecular interactions, which are crucial for understanding the material's properties (Al‐Refai et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride derivatives often lead to the formation of complex structures with unique properties. The electrochemical behavior of these compounds, such as the redox process kinetics, can be influenced by the arrangement of molecules and their substituents. These properties are essential for applications in materials science, particularly in the development of electronic and photonic devices (Beloglazkina et al., 2007).
Physical Properties Analysis
The physical properties of materials derived from 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride, such as their photoluminescence and electrochemical stability, are directly related to their molecular structure. The photoluminescence peak and electrochemically stable window of these materials are indicative of their potential utility in optoelectronic applications (Gal et al., 2009).
Chemical Properties Analysis
The chemical properties of compounds featuring the 5-(2-Pyridinyl)-2-thiophenecarbonyl moiety, such as their reactivity in coupling reactions and their role as ligands in metal complexes, are critical for their application in catalysis and materials science. For example, the ability of these compounds to form stable complexes with metals can be exploited in the design of catalysts and electronic materials (Jayapal et al., 2018).
科学研究应用
共轭离子聚合物的合成和表征
5-(2-吡啶基)-2-噻吩甲酰氯化合物已被用于共轭离子聚合物的合成。具体而言,它参与了 2-乙炔基吡啶的活化聚合,生成聚[2-乙炔基-N-(2-噻吩甲酰)吡啶氯化物] (PETCPC)。这种聚合不需要额外的引发剂或催化剂,并且产率很高。PETCPC 的特征在于具有带有 N-(2-噻吩甲酰)吡啶氯化物取代基的共轭聚合物主链系统。该聚合物显示出最大峰值为 573 nm 的光致发光,并表现出稳定的电化学窗口,表明在光电器件中具有潜在应用 (Gal 等,2009).
5-(2-吡啶基)-2-噻吩甲酰氯衍生物的聚(酯-酰亚胺)合成
该化合物还被用于合成有机可溶的光学活性聚(酯-酰亚胺)。这些聚合物是通过 N-三苯甲酰亚胺基-L-蛋氨酸与各种芳香族二醇直接缩聚合成的,该过程涉及在吡啶中与亚硫酰氯反应。所得聚(酯-酰亚胺)在多种有机溶剂中表现出良好的溶解性,并且在氮气中记录的 10% 失重高于 370°C 时表现出稳定性。这表明在高性能和光学活性聚合物材料中具有潜在应用 (Mallakpour 和 Meratian,2008).
催化应用
此外,5-(2-吡啶基)-2-噻吩甲酰氯相关化合物已用于催化。含有 2-吡啶基-N,N-双(酚盐)衍生物的铬(III) 氨基双(酚盐)配合物被用于催化环己烯氧化物和二氧化碳的共聚。这些催化剂与特定的助催化剂结合使用,产生了具有窄分散性的低分子量聚碳酸酯。这项研究的结果突出了这些化合物在将二氧化碳环保转化为有价值的聚碳酸酯产品中的潜在应用 (Devaine-Pressing 等,2015).
电化学研究
还对相关化合物进行了电化学研究,表明 2-噻吩甲酰氯经历了两电子还原过程。这项研究提供了对这些化合物的电化学行为的见解,这对于设计和理解新的电化学系统或材料很有价值 (Mubarak,1995).
液晶合成
此外,该化合物还为液晶合成领域做出了贡献。使用涉及烷基或芳基氯化锌的 Negishi 偶联,制备了适合通过 Stille 偶联进一步官能化的吡啶基锡烷。这些吡啶基锡烷是制备新型液晶材料的关键中间体,突出了该化合物在合成具有特定性质的高级材料中的作用 (Getmanenko 和 Twieg,2008).
安全和危害
属性
IUPAC Name |
5-pyridin-2-ylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWHORNTKSFUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379883 | |
| Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridinyl)-2-thiophenecarbonyl chloride | |
CAS RN |
119082-98-3 | |
| Record name | 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119082-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Pyridin-2-yl)thiophene-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

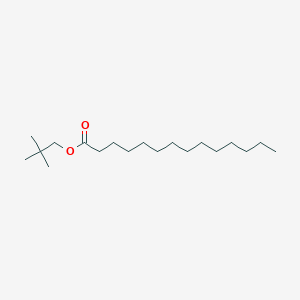

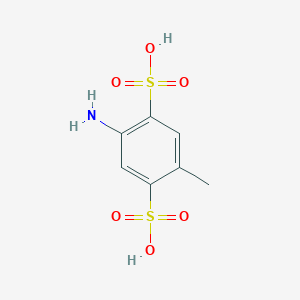
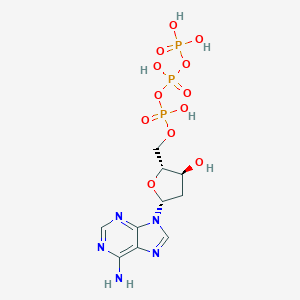
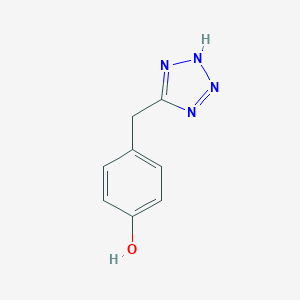

![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
